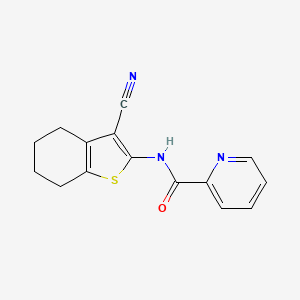
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound belongs to the class of benzothiophene derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-2-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. Additionally, it has been shown to protect against oxidative stress-induced damage in neuronal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of tumor cells and reduce inflammation in animal models. Furthermore, this compound has been shown to protect against oxidative stress-induced damage in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-2-carboxamide in lab experiments is its high purity and yield. Additionally, this compound has been extensively studied for its potential pharmacological applications, making it a promising candidate for further research. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-2-carboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and identify potential targets for its pharmacological effects. Furthermore, the development of more efficient synthesis methods could enable the production of larger quantities of this compound, facilitating further research on its potential applications.
Métodos De Síntesis
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-2-carboxamide involves the reaction of 2-acetylpyridine with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in the presence of a catalyst. The resulting product is then purified using various chromatographic techniques. This synthesis method has been optimized to yield a high purity and yield of the compound.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-2-carboxamide has been extensively studied for its potential pharmacological applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. Furthermore, this compound has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c16-9-11-10-5-1-2-7-13(10)20-15(11)18-14(19)12-6-3-4-8-17-12/h3-4,6,8H,1-2,5,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWYXGIIBMTKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

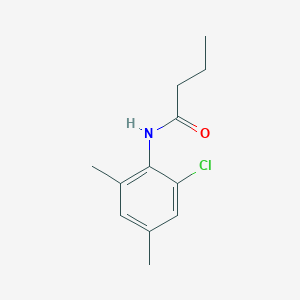

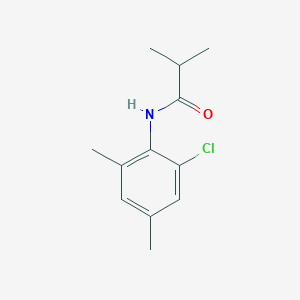

![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
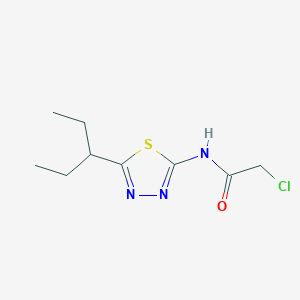
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)

![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)
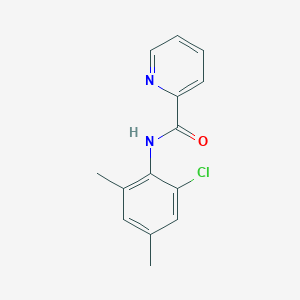
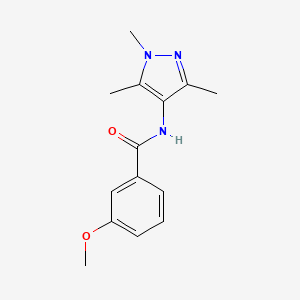
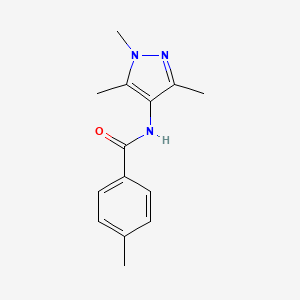
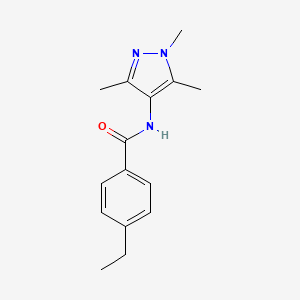
![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)